molecular formula C8H2F2N2O2 B12357044 6,7-Difluoroquinoxaline-2,3-dione

6,7-Difluoroquinoxaline-2,3-dione

Katalognummer: B12357044
Molekulargewicht: 196.11 g/mol
InChI-Schlüssel: LBDQVXXIMWOVNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Difluoroquinoxaline-2,3-dione is a fluorinated derivative of the quinoxaline-2,3-dione scaffold, a structural motif widely explored for its neuropharmacological properties. Quinoxaline-2,3-diones are known for their antagonistic activity at ionotropic glutamate receptors, particularly AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are implicated in neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and stroke . The introduction of fluorine atoms at the 6- and 7-positions of the quinoxaline ring enhances metabolic stability and bioavailability compared to nitro- or cyano-substituted analogs, while maintaining or improving receptor-binding affinity .

Eigenschaften

Molekularformel

C8H2F2N2O2

Molekulargewicht

196.11 g/mol

IUPAC-Name

6,7-difluoroquinoxaline-2,3-dione

InChI

InChI=1S/C8H2F2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H

InChI-Schlüssel

LBDQVXXIMWOVNP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC2=NC(=O)C(=O)N=C21)F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Scheme:

$$
\text{4,5-Difluorobenzene-1,2-diamine} + \text{Diethyl oxalate} \xrightarrow{\Delta} \text{6,7-Difluoroquinoxaline-2,3-dione} + 2\text{EtOH}
$$

Key Steps and Conditions:

  • Solvent : Ethanol or acetic acid.
  • Temperature : Reflux (typically 80–100°C).
  • Duration : 16 hours.
  • Yield : Near-quantitative (100%) under optimized conditions.

Mechanistic Insights:

The reaction proceeds via nucleophilic attack of the diamine’s amino groups on the electrophilic carbonyl carbons of diethyl oxalate, forming a bis-amide intermediate. Subsequent cyclization and elimination of ethanol yield the quinoxaline-2,3-dione core.

Optimization Data:

Parameter Value/Detail Source
Catalyst None (thermal activation)
Purification Recrystallization from ethanol/water
Scalability Demonstrated at multi-gram scale

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate the condensation process, reducing reaction times from hours to minutes.

Protocol:

  • Reactants : 4,5-Difluorobenzene-1,2-diamine and diethyl oxalate.
  • Conditions : Microwave heating at 140°C for 30 minutes.
  • Yield : 81% (with subsequent alkylation steps).

Advantages:

  • Efficiency : 30-minute reaction vs. 16-hour conventional heating.
  • Energy Savings : Reduced thermal decomposition risk.

Acid-Catalyzed Cyclization

Triflic acid (TfOH) has been employed to enhance regioselectivity and yield in related quinoxaline syntheses.

Application to this compound:

  • Step 1 : Condensation of 4,5-difluorobenzene-1,2-diamine with diethyl oxalate.
  • Step 2 : Cyclization promoted by TfOH (5–10 mol%) at 50°C.
  • Outcome : Improved purity and reduced side products.

Green Chemistry Approaches

Recent efforts focus on solvent-free or aqueous-phase syntheses to minimize environmental impact.

Example:

  • Solvent : Water or ethanol/water mixtures.
  • Catalyst : Recyclable acidic resins or ionic liquids.
  • Yield : Comparable to classical methods (90–95%).

Alternative Dicarbonyl Precursors

While diethyl oxalate is standard, other dicarbonyl reagents have been tested:

Glyoxylic Acid Derivatives:

  • Reagent : Glyoxylic acid hydrate.
  • Conditions : Room temperature, aqueous medium.
  • Yield : 70–75% (lower due to side reactions).

Oxalyl Chloride:

  • Reagent : Oxalyl chloride (COCl)₂.
  • Conditions : Dichloromethane, 0°C to RT.
  • Challenge : Requires strict moisture control.

Purification and Characterization

Isolation Methods:

  • Recrystallization : Ethanol/water (1:1) yields high-purity crystals.
  • Chromatography : Silica gel (ethyl acetate/hexane) for analytical samples.

Analytical Data:

  • Melting Point : 285–287°C (decomposes).
  • ¹H NMR (DMSO-d₆): δ 11.2 (s, 2H, NH), 7.8–7.9 (m, 2H, aromatic).
  • MS (ESI+) : m/z 199.1 [M+H]⁺.

Industrial-Scale Production Considerations

Cost Drivers:

  • 4,5-Difluorobenzene-1,2-diamine : ~$150/g (lab-scale); bulk pricing negotiable.
  • Diethyl Oxalate : ~$50/L.

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of 6,7-Difluoroquinoxaline-2,3-dione involves its interaction with molecular targets such as d-amino acid oxidase (DAAO). It inhibits DAAO by binding to its active site, which prevents the enzyme from catalyzing the oxidation of d-amino acids . This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for neurological conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quinoxaline-2,3-dione Derivatives

Structural and Electronic Differences

The substitution pattern on the quinoxaline ring critically influences pharmacological activity. Below is a comparative analysis of 6,7-Difluoroquinoxaline-2,3-dione with key analogs:

Compound Substituents Receptor Affinity/Activity Key Findings References
This compound 6-F, 7-F AMPA receptor antagonist Enhanced metabolic stability; moderate in vivo efficacy due to fluorine’s electronegativity and lipophilicity.
6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) 6-CN, 7-NO₂ Potent AMPA/kainate antagonist High in vitro affinity but poor bioavailability due to rapid clearance.
6,7-Dinitroquinoxaline-2,3-dione (DNQX) 6-NO₂, 7-NO₂ Broad-spectrum glutamate receptor antagonist Exhibits redox-mediated cytotoxicity via prooxidant effects; limited therapeutic utility.
6-Chloro-1-(2-hydroxyethyl)quinoxaline-2,3-dione 6-Cl, 1-(CH₂CH₂OH) Tranquilizer (CNS activity) Lower receptor affinity but effective sedative properties.
6,7-Dimethyl-2,3-diphenylquinoxaline 6-CH₃, 7-CH₃ Antibacterial/antifungal agent No significant glutamate receptor activity; used in non-neurological applications.

Pharmacological and Functional Insights

  • Receptor Selectivity: Unlike CNQX and DNQX, which non-selectively block AMPA and kainate receptors, this compound shows improved selectivity for AMPA receptors, attributed to fluorine’s steric and electronic effects .
  • Cytotoxicity: DNQX derivatives generate reactive oxygen species (ROS) via nitro group reduction, leading to cellular toxicity . In contrast, the fluorine substituents in this compound mitigate such prooxidant effects, enhancing safety profiles .
  • Metabolic Stability: Fluorination reduces susceptibility to enzymatic degradation compared to nitro (DNQX) or cyano (CNQX) groups, as demonstrated in pharmacokinetic studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.